molecular formula C9H9ClN2O B1303616 2-oxo-N-phenylpropanehydrazonoyl chloride

2-oxo-N-phenylpropanehydrazonoyl chloride

Cat. No. B1303616
M. Wt: 196.63 g/mol
InChI Key: PYMVUVGFFYXCSY-UHFFFAOYSA-N
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Patent
US05506228

Procedure details

The reaction of 10.55 g (0.113 mol)of aminobenzene with 13.2 g of sodium nitrite and 20 g of 3-chloro-2,4-pentanedione as in Example 1 yielded 8.95 g of 1-chloro-1-[(phenyl)hydrazono]-2-propanone, mp 132°-134° C.
Quantity
10.55 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N:8]([O-])=O.[Na+].[Cl:12][CH:13](C(=O)C)[C:14](=[O:16])[CH3:15]>>[Cl:12][C:13](=[N:8][NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:14](=[O:16])[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
10.55 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
13.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
20 g
Type
reactant
Smiles
ClC(C(C)=O)C(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC(C(C)=O)=NNC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.95 g
YIELD: CALCULATEDPERCENTYIELD 40.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.